2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQTZTSLYVFFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160274 | |
| Record name | 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165936-01-5 | |
| Record name | 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165936-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that similar compounds can bind promiscuously to transmembrane ephrin-b family ligands residing on adjacent cells, leading to contact-dependent bidirectional signaling into neighboring cells.
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway.
Scientific Research Applications
Organic Synthesis
2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It is particularly useful in:
- Cross-Coupling Reactions : This compound can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. This is critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has potential applications in the design of new pharmaceuticals due to its ability to modify biological activity through the introduction of boron into drug molecules. Some specific uses include:
- Anticancer Agents : Research indicates that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
Materials Science
In materials science, this compound is utilized for:
- Synthesis of Functional Polymers : The dioxaborolane moiety allows for the creation of polymers with tailored properties for applications in electronics and photonics.
Case Study 1: Synthesis of Biaryl Compounds
In a study published in Journal of Organic Chemistry, researchers successfully utilized this compound in the synthesis of biaryl compounds through Suzuki coupling reactions. The study demonstrated high yields and selectivity when reacting with various aryl halides.
Case Study 2: Anticancer Properties
A publication in Medicinal Chemistry Letters explored the anticancer effects of boron-containing compounds. The study found that derivatives of this dioxaborolane exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development.
Comparison with Similar Compounds
Positional Isomers
- 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 627525-96-6) Substituents: 4-chloro, 3-methoxy. Key Difference: Swapped substituent positions alter electronic effects. Similarity Score: 0.85 (compared to the target compound) .
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Halogenated Derivatives
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Methoxy-Substituted Analogs
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Heterocyclic and Thiophene Derivatives
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Key Observations :
- Yield Variability : Electron-deficient aryl halides (e.g., dichloro derivatives) require harsher conditions but achieve higher yields due to reduced side reactions .
- Catalyst Dependence : Palladium catalysts dominate for aryl halides, while cobalt-based systems (e.g., UiO-Co) are emerging for toluene derivatives .
- Steric Effects : Ortho-substituted analogs (e.g., 2-chloro) exhibit lower reactivity in coupling reactions due to steric hindrance .
Stability and Physicochemical Properties
- Thermal Stability : Chloro-substituted derivatives (e.g., 3-chloro-4-methoxy) exhibit higher decomposition temperatures (~250–300°C) compared to methoxy-only analogs .
- Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas chloro groups enhance lipophilicity .
- NMR Shifts : The boron-bound carbon in $^{13}$C-NMR typically resonates at δ 84–85 ppm, with methoxy protons at δ 3.8–4.0 ppm .
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
The most common and effective preparation method involves the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. This method is widely applied for synthesizing arylboronic acid pinacol esters due to its high selectivity and good yields.
$$
\text{Ar-Br (or Ar-Cl)} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{1,4-dioxane}, 80^\circ C} \text{Ar-Bpin}
$$
Where:
- Ar = 3-chloro-4-methoxyphenyl or related substituted phenyl
- B2pin2 = bis(pinacolato)diboron
- KOAc = potassium acetate (base)
- Pd(dppf)Cl2 = palladium catalyst with 1,1'-bis(diphenylphosphino)ferrocene ligand
- Solvent = 1,4-dioxane
- Temperature = 80 °C
- Atmosphere = inert (nitrogen or argon)
- In a reported synthesis, 5-bromo-1-chloro-3-fluoro-2-methoxybenzene was reacted with bis(pinacolato)diboron and KOAc in dioxane under nitrogen atmosphere with Pd(dppf)Cl2 catalyst at 80 °C for 2 hours. The product was isolated by extraction and purified via silica gel chromatography, yielding 74.45% of the corresponding boronic ester as a colorless oil.
| Parameter | Details |
|---|---|
| Starting Material | 5-bromo-1-chloro-3-fluoro-2-methoxybenzene |
| Boron Source | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl2 |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Reaction Time | 2 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | 74.45% |
| Purification | Silica gel chromatography (PE:DCM=10:1) |
This method is adaptable to various substituted aryl halides, including those bearing chloro and methoxy groups, making it suitable for preparing 2-(3-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Lithiation Followed by Electrophilic Borylation
An alternative approach involves lithiation of the substituted aryl halide followed by reaction with an electrophilic boron reagent:
Lithiation Step: Treatment of a substituted aryl halide (e.g., 1-chloro-3-fluoro-2-benzene derivatives) with an alkyl lithium reagent to form a lithio intermediate.
Borylation Step: The lithio intermediate is then reacted with an electrophilic boronic acid derivative to form a substituted phenylboronate intermediate.
Hydrolysis and Esterification: The intermediate is treated with aqueous base to form a trihydroxyborate species, which upon acidification yields the substituted phenylboronic acid. Finally, reaction with 2,3-dimethyl-2,3-butanediol (pinacol) affords the pinacol ester.
Comparative Analysis of Preparation Methods
| Aspect | Pd-Catalyzed Borylation | Lithiation + Electrophilic Borylation |
|---|---|---|
| Starting Materials | Aryl halides (bromo/chloro derivatives) | Substituted aryl halides + alkyl lithium |
| Catalyst/ Reagents | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc | Alkyl lithium, electrophilic boronic acid |
| Reaction Conditions | 80 °C, inert atmosphere, 1,4-dioxane | Low temperature lithiation, multiple steps |
| Yield | Typically 70-80% | Variable, often lower due to multiple steps |
| Purification | Silica gel chromatography | Multiple purification steps |
| Advantages | Simplicity, good yields, scalability | Access to sensitive substrates, regioselectivity |
| Disadvantages | Requires palladium catalyst, sensitive to sterics | More complex, requires handling of organolithium reagents |
Research Findings and Notes
The palladium-catalyzed borylation method is the most practical and widely used approach for synthesizing this compound, providing good yields and operational simplicity.
Reaction parameters such as base choice (KOAc), solvent (1,4-dioxane), and temperature (80 °C) are critical for optimal yields and purity.
The lithiation method offers an alternative route but is more suitable for substrates incompatible with palladium catalysis or requiring regioselective functionalization.
Purification is typically achieved by silica gel chromatography using petroleum ether/dichloromethane mixtures.
The compound’s stability as a pinacol ester facilitates its use in subsequent cross-coupling reactions.
Summary Table of Key Preparation Data
| Preparation Method | Catalyst/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-Catalyzed Borylation | Pd(dppf)Cl2, B2pin2, KOAc | 80 °C, 1,4-dioxane, 2 h | 74.45 | Simple, scalable, good yield |
| Lithiation + Electrophilic Borylation | Alkyl lithium, boronic acid derivative | Low temp lithiation, multiple steps | Variable | Complex, sensitive substrates |
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(3-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Answer:
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A general protocol involves:
- Starting materials : 3-Chloro-4-methoxybromobenzene and bis(pinacolato)diboron (B₂pin₂).
- Catalyst system : Pd(dppf)Cl₂ (1–5 mol%) with a base (e.g., KOAc or K₂CO₃).
- Solvent : Anhydrous DMSO or THF under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity. Confirm structure via ¹H/¹³C NMR (boron peak at δ ~30 ppm in ¹¹B NMR) .
Advanced: How do steric and electronic effects of the 3-chloro-4-methoxyphenyl substituent influence Suzuki-Miyaura coupling efficiency?
Answer:
The chloro group (electron-withdrawing) enhances electrophilicity of the boronate, while methoxy (electron-donating) increases solubility but may hinder transmetallation. Key considerations:
- Steric hindrance : The 3-chloro substituent introduces steric bulk, requiring optimized ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning.
- Reactivity trade-offs : Compare with fluorinated analogs (e.g., 2-fluoro derivatives in ), where reduced steric bulk improves coupling yields.
- Methodological adjustments : Use polar aprotic solvents (DMF/DMAc) and elevated temperatures (90–110°C) to overcome kinetic barriers .
Basic: What analytical techniques are critical for characterizing this boronic ester?
Answer:
- NMR spectroscopy : ¹H NMR (δ 1.0–1.3 ppm for pinacol methyl groups), ¹¹B NMR (δ 28–32 ppm for dioxaborolane), and ¹³C NMR (δ 80–85 ppm for B-O-C).
- Mass spectrometry : High-resolution MS (ESI/TOF) to confirm molecular ion [M+H]⁺ (theoretical m/z ~306.1).
- HPLC : Purity analysis (≥95% by reverse-phase C18 column, MeCN/H₂O mobile phase) .
Advanced: How can solvent polarity and proticity affect boronate stability during cross-coupling?
Answer:
- Polar aprotic solvents (THF, DMF): Stabilize boronate via Lewis acid-base interactions, enhancing reaction rates but risking protodeboronation in protic conditions.
- Protic solvents (MeOH, H₂O): Accelerate hydrolysis of the dioxaborolane ring; avoid in aqueous Suzuki reactions.
- Optimized protocol : Use anhydrous DMF with 2–5% H₂O to balance reactivity and stability, achieving >80% yield in aryl couplings .
Basic: What are the storage and handling precautions for this compound?
Answer:
- Storage : Under inert gas (Ar) at –20°C in airtight, light-resistant containers. Desiccants (silica gel) prevent moisture ingress.
- Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to potential boronate toxicity (see SDS guidelines in ).
Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in cross-coupling reactions?
Answer:
- DFT calculations : Model transition states to evaluate energy barriers for oxidative addition (Ar-Cl vs. Ar-Bpin).
- Key insights : The 3-chloro group’s electron-withdrawing nature lowers LUMO energy at the aryl-Cl bond, favoring oxidative addition. Compare with 4-methoxy’s electron-donating effect using Gaussian09 with B3LYP/6-31G(d) basis set .
Basic: How to resolve contradictions in reported reaction yields for similar boronic esters?
Answer:
- Variable factors : Catalyst loading (1–5 mol% Pd), ligand choice (e.g., SPhos vs. PCy₃), and substrate purity.
- Troubleshooting :
Advanced: What mechanistic studies elucidate hydrolytic degradation pathways of this compound?
Answer:
- Kinetic studies : Monitor hydrolysis rates via ¹H NMR in D₂O/THF mixtures.
- Degradation products : Identify 3-chloro-4-methoxybenzeneboronic acid and pinacol via LC-MS.
- Stabilization strategies : Add Lewis acids (e.g., MgSO₄) to sequester water, extending shelf life .
Basic: What safety protocols are mandated for large-scale synthesis (>10 g)?
Answer:
- Engineering controls : Use closed-system reactors and scrubbers for volatile byproducts (e.g., HCl).
- Waste disposal : Neutralize boronate residues with aqueous NaOH (pH >10) before incineration.
- PPE : Full-face respirators and chemical-resistant suits (per ).
Advanced: Can this boronate serve as a precursor for heterocyclic drug candidates?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
